

CAS number for m-sexiphenyl

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Compound of Interest

Compound Name: *m*-Sexiphenyl

Cat. No.: B15489482

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An In-depth Technical Guide to Sexiphenyl Isomers for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides comprehensive information on sexiphenyl, a class of organic compounds with significant potential in materials science and electronics. Initial inquiries for "**m-sexiphenyl**" did not yield a specific CAS number or detailed experimental data. The scientific literature is predominantly focused on the para-isomer, p-sexiphenyl. Therefore, this document will focus on p-sexiphenyl (CAS No. 4499-83-6), a well-characterized and widely studied isomer. Information regarding another isomer, 1¹,2¹:2⁴,3¹:3³,4¹:4⁴,5¹:5⁴,6¹-Sexiphenyl (CAS No. 14739-51-6), is also noted.

p-Sexiphenyl, also known as para-sexiphenyl, is composed of six phenyl rings linked in a linear fashion.^[1] This rigid, elongated structure imparts high thermal and photochemical stability, making it a promising material for various applications, including organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).^[1] Its unique electronic properties, such as high charge carrier mobility and luminescence efficiency, are of particular interest to researchers.^[1]

Isomer Identification

While the primary focus of this guide is p-sexiphenyl, it is important to acknowledge the existence of other isomers. The connectivity of the six phenyl rings can vary, leading to ortho-, meta-, and para-isomers, as well as more complex arrangements. However, detailed

experimental data and dedicated CAS numbers for many of these isomers, including the simple **m-sexiphenyl**, are not readily available in common chemical databases.

Table 1: Identified Sexiphenyl Isomers and their CAS Numbers

Isomer Name	Common Name	CAS Number
1,1':4',1'':4'',1''':4''' ,1''':4''',1''''-Sexiphenyl	p-Sexiphenyl	4499-83-6
1 ¹ ,2 ¹ :2 ⁴ ,3 ¹ :3 ³ ,4 ¹ :4 ⁴ ,5 ¹ :5 ⁴ ,6 ¹ -Sexiphenyl	-	14739-51-6[2]

Physicochemical Properties of p-Sexiphenyl

A summary of the key physicochemical properties of p-sexiphenyl is presented in Table 2. This data is essential for understanding its behavior in various applications and for designing experimental procedures.

Table 2: Physicochemical Data for p-Sexiphenyl (CAS: 4499-83-6)

Property	Value
Molecular Formula	C ₃₆ H ₂₆ [3][4]
Molecular Weight	458.59 g/mol [5]
Appearance	White to cream or pale yellow powder[3]
Melting Point	>400 °C[5]
Boiling Point (Predicted)	703.2 ± 45.0 °C[5]
Density (Predicted)	1.102 ± 0.06 g/cm ³ [5]
Purity (Typical)	≥94.0%[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of p-sexiphenyl. Key spectral data are summarized below.

Table 3: Spectroscopic Data for p-Sexiphenyl

Technique	Key Features
^{13}C NMR	Spectra available in spectral databases.[4]
Mass Spectrometry (GC-MS)	Available data in NIST Mass Spectrometry Data Center.[4]
FTIR	KBr Wafer technique data is available.[4]

Experimental Protocols

The synthesis of p-sexiphenyl and its derivatives often relies on cross-coupling reactions to form the carbon-carbon bonds between the phenyl rings.

General Synthesis Methodology: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the synthesis of sexiphenyls and their derivatives.[1] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl boronic acid with an aryl halide.

Reaction Conditions: The general reaction conditions for a Suzuki-Miyaura coupling to synthesize sexiphenyl derivatives can involve:

- Catalyst: Palladium acetate ($\text{Pd}(\text{OAc})_2$) or other palladium complexes.[1]
- Base: Potassium carbonate (K_2CO_3) or potassium phosphate (K_3PO_4).[1]
- Solvent: A mixture of acetone and water, or tetrahydrofuran (THF).[1]

Characterization Techniques

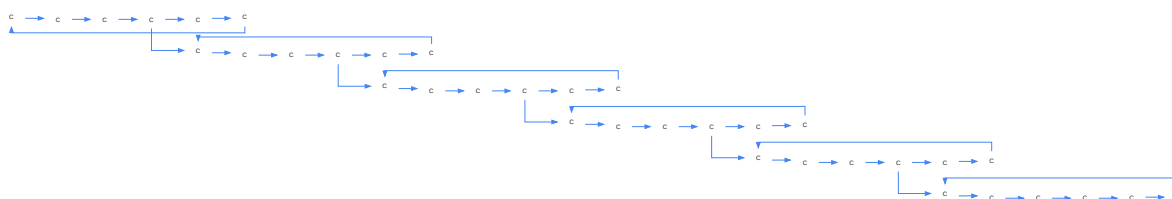
The characterization of synthesized sexiphenyl compounds typically involves a combination of analytical techniques:

- Polarizing Optical Microscopy (POM): Used to determine phase transition temperatures and identify liquid crystalline phases.^[1]
- Differential Scanning Calorimetry (DSC): Employed to measure phase transition temperatures and enthalpies.^[1]
- Spectroscopy: As detailed in Table 3, NMR, MS, and IR are used for structural confirmation.

Visualizations

Molecular Structure of p-Sexiphenyl

The following diagram illustrates the linear arrangement of the six phenyl rings in p-sexiphenyl.

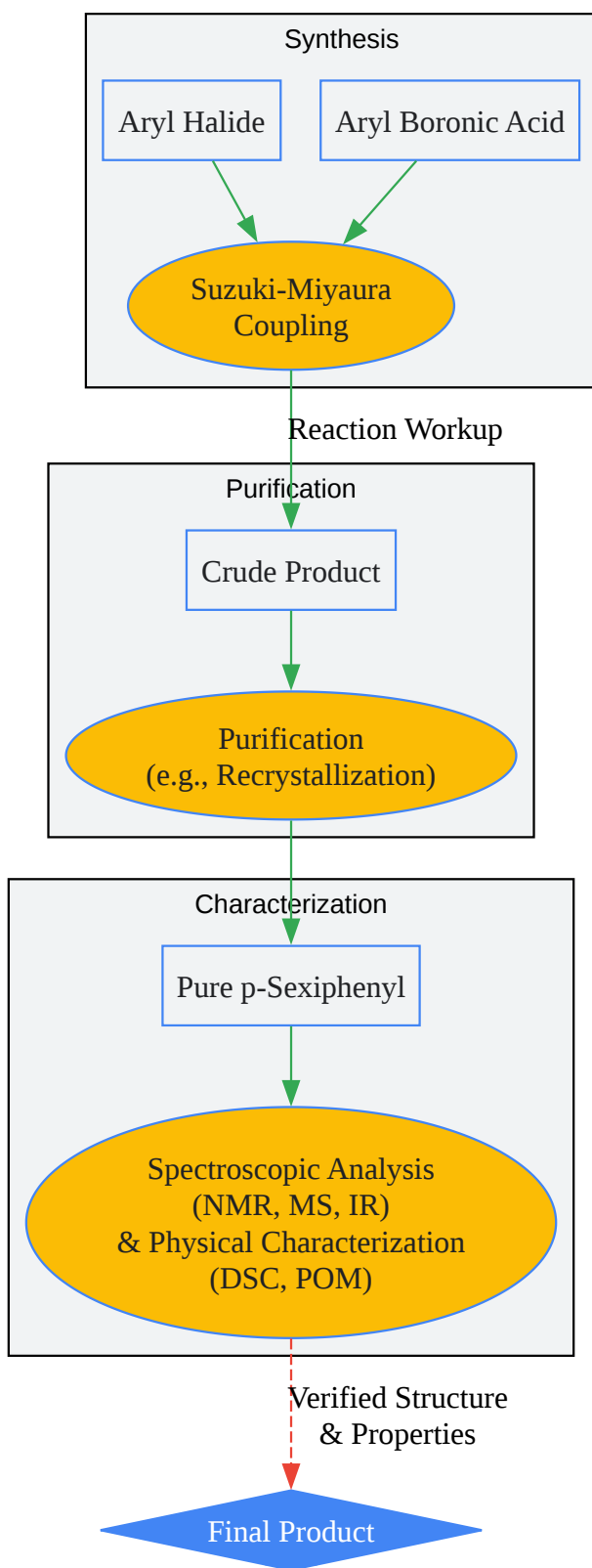


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Caption: Chemical structure of p-sexiphenyl.

Simplified Synthesis Workflow

The following diagram outlines a simplified workflow for the synthesis and characterization of p-sexiphenyl derivatives.



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Caption: Simplified synthesis and characterization workflow.

Safety Information

According to the Safety Data Sheet (SDS), p-sexiphenyl is not considered a hazardous chemical under the 2012 OSHA Hazard Communication Standard.[6] However, standard laboratory safety practices should always be followed when handling this or any chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.

Applications in Research and Development

p-Sexiphenyl and its derivatives are primarily of interest in materials science and electronics. Their rigid structure and electronic properties make them suitable for:

- Organic Electronics: As active materials in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1]
- Liquid Crystals: As a core structure for designing novel liquid crystalline materials with high thermal stability and broad nematic phases.[1]
- Sensors: Potential for use in the development of sensors with high sensitivity and selectivity.[7]

While not directly implicated in current drug development pipelines, the study of such well-defined organic structures can provide insights into molecular self-assembly and intermolecular interactions, which are relevant concepts in medicinal chemistry and drug design.

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